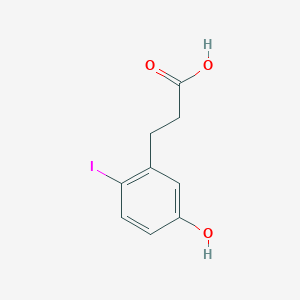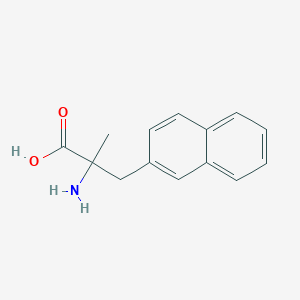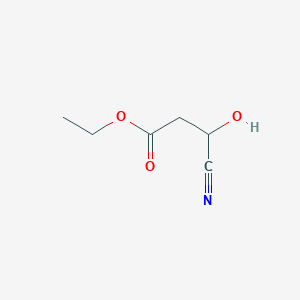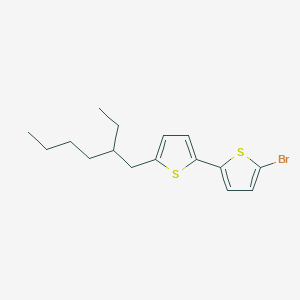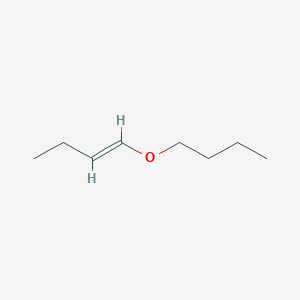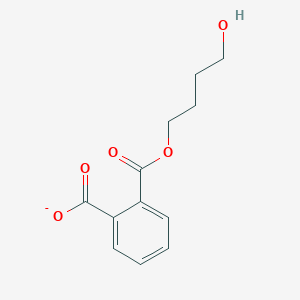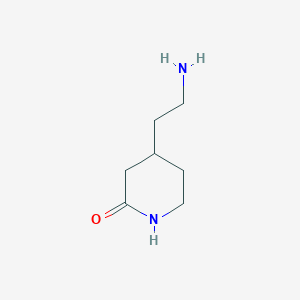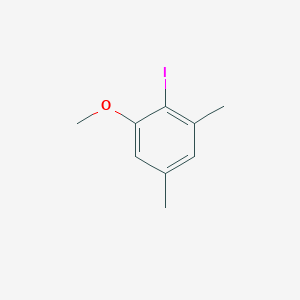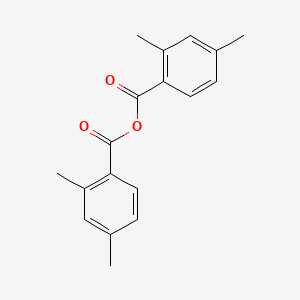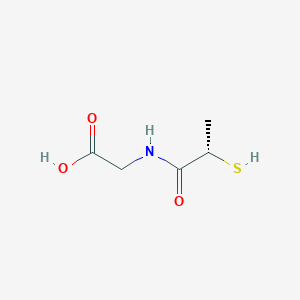
(S)-Tiopronin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Tiopronin, also known as (S)-2-mercaptopropionylglycine, is a thiol-containing compound widely used in medicine and research. It is primarily known for its ability to bind heavy metals and is used in the treatment of cystinuria, a condition characterized by the formation of cystine stones in the kidneys.
準備方法
Synthetic Routes and Reaction Conditions
(S)-Tiopronin can be synthesized through several methods. One common synthetic route involves the reaction of glycine with 2-chloropropionic acid, followed by the introduction of a thiol group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like water or ethanol. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
(S)-Tiopronin undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides of this compound.
Reduction: Regeneration of the thiol group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-Tiopronin has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reducing agent in various reactions.
Biology: Employed in the study of protein thiol-disulfide exchange reactions and as a protective agent against oxidative stress.
Medicine: Used in the treatment of cystinuria and as a chelating agent for heavy metal detoxification.
Industry: Applied in the synthesis of nanoparticles and as a stabilizer for colloidal systems.
作用機序
(S)-Tiopronin exerts its effects primarily through its thiol group, which can form strong bonds with heavy metals and other electrophiles. This binding ability allows it to chelate heavy metals, preventing their accumulation in the body. In the treatment of cystinuria, this compound binds to cystine, increasing its solubility and preventing stone formation.
類似化合物との比較
Similar Compounds
D-Penicillamine: Another thiol-containing compound used in the treatment of cystinuria and heavy metal poisoning.
N-Acetylcysteine: A thiol-containing antioxidant used in the treatment of acetaminophen overdose and as a mucolytic agent.
Uniqueness
(S)-Tiopronin is unique in its specific application for cystinuria and its ability to form stable complexes with heavy metals. Compared to D-Penicillamine, this compound has a different side effect profile and is often preferred in certain clinical situations. N-Acetylcysteine, while also a thiol-containing compound, is primarily used for its antioxidant properties rather than metal chelation.
特性
CAS番号 |
3625-85-2 |
|---|---|
分子式 |
C5H9NO3S |
分子量 |
163.20 g/mol |
IUPAC名 |
2-[[(2S)-2-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m0/s1 |
InChIキー |
YTGJWQPHMWSCST-VKHMYHEASA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)O)S |
正規SMILES |
CC(C(=O)NCC(=O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid](/img/structure/B12332590.png)
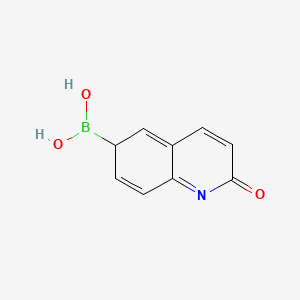
![2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12332600.png)
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12332602.png)
